Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)
Brand Name:
Vulcanchem
CAS No.:
171482-98-7
VCID:
VC0063669
InChI:
InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10+/m1/s1
SMILES:
CCOC1CC2COC(=O)CCC2O1
Molecular Formula:
C10H16O4
Molecular Weight:
200.23 g/mol
Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)
CAS No.: 171482-98-7
Main Products
VCID: VC0063669
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol
CAS No. | 171482-98-7 |
---|---|
Product Name | Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) |
Molecular Formula | C10H16O4 |
Molecular Weight | 200.23 g/mol |
IUPAC Name | (2S,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one |
Standard InChI | InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10+/m1/s1 |
Standard InChIKey | HOTVEPWTYXMOGA-MRTMQBJTSA-N |
Isomeric SMILES | CCO[C@@H]1C[C@@H]2COC(=O)CC[C@H]2O1 |
SMILES | CCOC1CC2COC(=O)CCC2O1 |
Canonical SMILES | CCOC1CC2COC(=O)CCC2O1 |
Synonyms | Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) |
PubChem Compound | 11769518 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume